molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl

Cat. No. B051436
M. Wt: 749 g/mol
InChI Key: OSQXTXTYKAEHQV-WXUKJITCSA-N
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Description

Synthesis Analysis

The synthesis of similar bis-DCM type dyes, including derivatives with structures closely related to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, involves the reaction of dialkylamino benzaldehyde with dimethyl-4H-pyran-4-one in the presence of MeONa as the base. This method provides a convenient route for producing compounds with bis-DCM-type skeletons, which are valuable for applications in OLEDs due to their optical properties (Teimuri‐Mofrad et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl has been explored through various spectroscopic methods, including NMR and FT-IR spectroscopy. These studies support the predicted structure of the compounds and provide insight into their π-π* transitions, which are crucial for understanding their optical properties (Teimuri‐Mofrad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl are influenced by the electron-richness of the terminal groups and the nature of the bridging biphenyl core. These factors affect the delocalization of charges and the overall electronic properties of the molecule, which are critical for their performance in electronic applications (Barlow et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, thermal stability, and mechanical properties, have been studied extensively. These properties are vital for the application of these materials in devices, as they impact the processing and durability of the materials under operational conditions (Guan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as the electrochemical behavior and the ability to form cationic and dicationic species, have been explored to understand the potential of these materials in electronic and optoelectronic applications. The formation of radical cations and the impact of structural modifications on their electronic and optical properties have been a subject of interest, highlighting the versatility of these compounds in various applications (Zheng et al., 2006).

Scientific Research Applications

  • Hole-Transporting Properties in Organic Light-Emitting Diodes (OLEDs):

    • Study 1: Explored the properties of bis(diarylamino) mixed-valence radical cations, including derivatives similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, for their use in OLEDs (Kaafarani et al., 2016).
    • Study 2: Focused on the development of stable amorphous bis(diarylamino)biphenyl derivatives as promising hole-transporting materials in OLEDs due to their high thermal stability and reversible oxidation process (Li et al., 2013).
  • Low Stimulated-Emission Threshold in Thin Films:

    • Study 3: Investigated the stimulated-emission threshold in dilute thin films of linear-chain-structured laser dyes, where 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl recorded the lowest threshold, indicating its potential in laser dye applications (Sakai et al., 2003).
  • Applications in Dye-Sensitized Solar Cells:

    • Study 4: Described the use of similar compounds in dye-sensitized solar cells, demonstrating their potential in solar energy conversion (Hagberg et al., 2008).
  • Two-Photon Absorption Properties:

    • Study 5: Focused on the synthesis and spectral properties of stilbene derivatives, including those similar to 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, for their potential applications in two-photon absorption fields (Guo et al., 2009).
  • Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes:

    • Study 6: Reported the use of 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl in the development of low-voltage and high-efficiency blue fluorescent organic light-emitting diodes (Kwak et al., 2014).

Safety And Hazards

When handling DPAVBi, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Future Directions

DPAVBi is expected to continue playing a significant role in the development of OLED devices . Its use as a blue dopant for white TADF-OLED devices suggests potential for further applications in the field of organic electronics .

properties

IUPAC Name

4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXTXTYKAEHQV-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347461
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl

CAS RN

119586-44-6
Record name 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
K Sakai, T Tsuzuki, J Motoyoshiya, M Inoue, Y Itoh… - Chemistry …, 2003 - journal.csj.jp
We carried out photopumping measurements for the dilute thin films of linear-chain-structured laser dyes where π-units such as benzene, ethylene, and oxazole are linearly linked via σ-…
Number of citations: 4 www.journal.csj.jp
KM Morozov, P Pander, LG Franca… - The Journal of …, 2021 - ACS Publications
The properties of the ultrastrongly coupled Tamm plasmon cavity filled with a high-oscillator-strength organic material DPAVBi (4,4′-bis[4-(di-p-tolylamino)styryl]biphenyl) are studied …
Number of citations: 9 pubs.acs.org
Z Li, Y Sun, H Li, J Ren, C Si, X Lv, J Yu, H Wang, F Shi… - Synthetic Metals, 2016 - Elsevier
An orthogonally twisting tert-butylated 9,9′-bianthracene derivative, namely 10,10′-bis(4-tert-butylphenyl)-9,9′-bianthracene (BAn-(4)-tBu), possessing high thermal stability and …
Number of citations: 9 www.sciencedirect.com
L Li, B Jiao, Y Yu, L Ma, X Hou, Z Wu - RSC Advances, 2015 - pubs.rsc.org
Novel fluorinated anthracene based deep-blue-emitting molecules, namely 9,10-bis-(n′-fluoro-biphenyl-3-yl)-anthracene (nF-DPAs), have been designed and synthesized by a Suzuki …
Number of citations: 22 pubs.rsc.org
Z Li, W Liu, Y Yu, X Lv, C Si, Z Wu, Y Cui, H Jia, J Yu… - Dyes and …, 2015 - Elsevier
By introducing a highly fluorescent 9,9′-bianthracene, fluorocarbon (trifluoromethyl groups) with the different linkage mode on the periphery of the 9,9′-bianthracene core, two novel …
Number of citations: 14 www.sciencedirect.com
T Matsushima, H Murata - Organic Electronics, 2012 - Elsevier
The authors investigate a relationship between substrate transfer speeds during vacuum vapor deposition and orientation characteristics of organic molecules. Results show that rod-…
Number of citations: 4 www.sciencedirect.com
Y Park, J Park, J Park - Molecular Crystals and Liquid Crystals, 2011 - Taylor & Francis
OLED device was fabricated by using 4,4′-bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) as dopant and 2-tert-butyl-9,10-di-naphthalen-2-yl-anthracene (TBADN), 2-Methyl-9,10-di-…
Number of citations: 8 www.tandfonline.com
H Huang, Q Fu, S Zhuang, G Mu, L Wang, J Chen… - Organic …, 2011 - Elsevier
This study describes the synthesis and characterization of a series of new blue fluorescent materials, with propeller-like topology, consisting of 1,3,5-tri(9-anthracene)benzene core and …
Number of citations: 24 www.sciencedirect.com
CH Chen, M Leung, JH Lee, TL Chiu… - Advances in Display …, 2021 - spiedigitallibrary.org
Recently, a new emission mode, triplet-triplet annihilation up conversion (TTAUC), of OLED was proposed with the mechanism as follows: when the carriers recombine at the sensitizer …
Number of citations: 0 www.spiedigitallibrary.org
AV Belonovskii, VP Evtikhiev, MI Mitrofanov… - JETP Letters, 2023 - Springer
The interaction of plasmonic whispering gallery modes (WGM) on the surface of silver nanospheres with an exciton of the surrounding organic medium has been theoretically studied. …
Number of citations: 0 link.springer.com

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